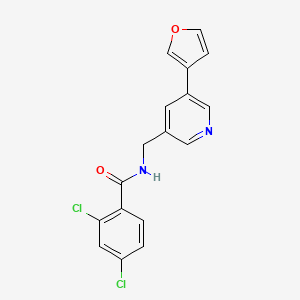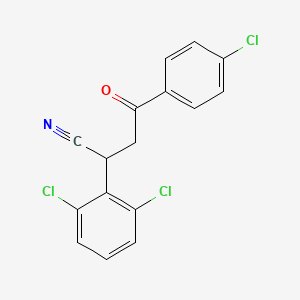
4-(4-氯苯基)-2-(2,6-二氯苯基)-4-氧代丁腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of the nitrile, ketone, and chlorophenyl groups attached to a four-carbon chain. The exact structure would depend on the positions of these groups on the chain .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the nitrile, ketone, and chlorophenyl groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid. The ketone could be reduced to an alcohol, or it could undergo a reaction with a nucleophile in a nucleophilic addition reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the nitrile, ketone, and chlorophenyl groups would likely make it a polar compound. It would likely have a relatively high boiling point due to the presence of these polar groups .科学研究应用
光谱和分子结构分析
已对类似于 4-(4-氯苯基)-2-(2,6-二氯苯基)-4-氧代丁腈的分子结构的结构参数和光谱表征进行了研究。这些研究利用了先进的计算方法,例如密度泛函理论 (DFT) 和时变密度泛函理论 (TD-DFT),以阐明优化的分子结构并深入了解这些化合物的 NLO(非线性光学)性质、电荷分布和可能的生物潜力 (Wazzan、Al-Qurashi 和 Faidallah,2016)。
环境修复和传感
已将大量研究致力于环境修复的传感器和材料的开发,特别是在氯酚等有毒污染物的检测和降解方面。例如,已开发出基于 BiPO4/BiOCl 异质结的光电化学传感器,用于灵敏检测水中的 4-氯酚,展示了监测水质和氯化有机污染物潜在环境影响的有效方法 (Yan 等,2019)。
抗菌研究
已研究了氯苯基化合物的抗菌性能,表明此类化合物在与过渡金属反应时对各种细菌菌株表现出高活性。这突出了它们在开发新的抗菌剂或增强现有抗菌剂方面的潜在用途 (Sadeek、Zordok、El-Attar 和 Ibrahim,2015)。
光催化分解
使用先进的纳米复合材料对氯酚污染物进行光催化分解的研究在环境清洁工作中显示出了有希望的结果。具体来说,合成和应用 Fe3O4-Cr2O3 磁性纳米复合材料有效分解 4-氯酚,突出了此类材料在处理被有毒和不可生物降解的有机污染物污染的水方面的潜力 (Singh 等,2017)。
作用机制
未来方向
The future directions for this compound would depend on its potential applications. If it has medicinal properties, future research could focus on improving its efficacy and reducing side effects. If it’s used in chemical synthesis, future research could focus on improving the synthesis process or finding new reactions that it can participate in .
属性
IUPAC Name |
4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO/c17-12-6-4-10(5-7-12)15(21)8-11(9-20)16-13(18)2-1-3-14(16)19/h1-7,11H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJSMZQJNOTIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CC(=O)C2=CC=C(C=C2)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

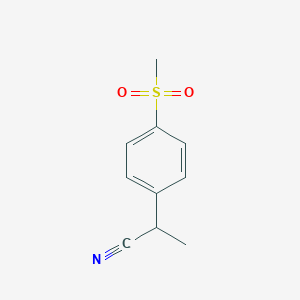


![Benzo[d]thiazol-6-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2978672.png)
![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2978673.png)

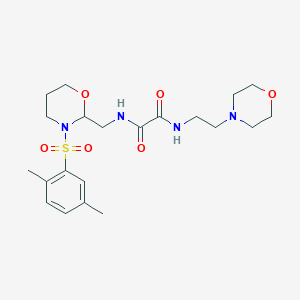
![5-(2-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2978677.png)
![Ethyl 2-[2-(3-nitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2978679.png)

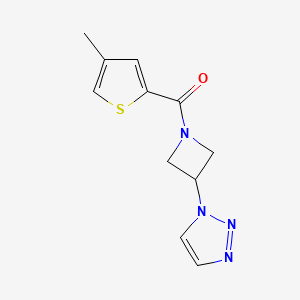
![N'-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2978683.png)
![4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2978684.png)
